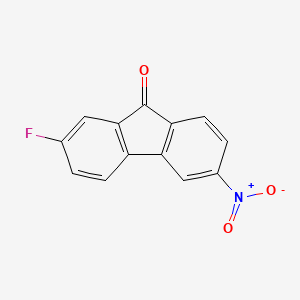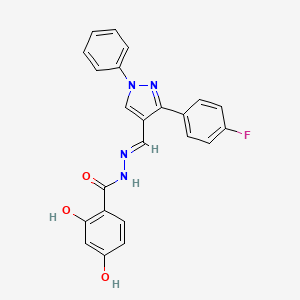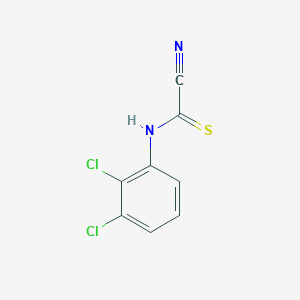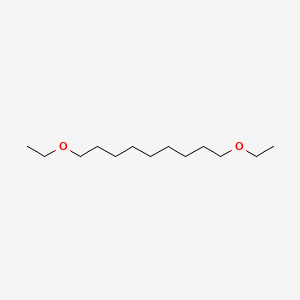![molecular formula C32H28BrN3Sn B11943018 N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine CAS No. 195383-87-0](/img/structure/B11943018.png)
N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine is a complex organic compound characterized by the presence of bromophenyl, diazenyl, triphenylstannyl, and dimethylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine typically involves a multi-step process. The initial step often includes the diazotization of 4-bromoaniline to form the diazonium salt. This intermediate is then coupled with a stannylated phenyl compound under controlled conditions to yield the desired product. The reaction conditions usually involve maintaining a low temperature and using solvents like ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe or imaging agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The diazenyl group may participate in electron transfer processes, while the stannyl group can facilitate the formation of organometallic complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(4-Bromophenyl)diazenyl]-1-naphthalenamine
- 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline
Uniqueness
N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
195383-87-0 |
|---|---|
Molekularformel |
C32H28BrN3Sn |
Molekulargewicht |
653.2 g/mol |
IUPAC-Name |
4-[(4-bromophenyl)diazenyl]-N,N-dimethyl-3-triphenylstannylaniline |
InChI |
InChI=1S/C14H13BrN3.3C6H5.Sn/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12;3*1-2-4-6-5-3-1;/h3-7,9-10H,1-2H3;3*1-5H; |
InChI-Schlüssel |
OSXUXVDSBHFYRO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)Br)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![11-(4-fluorobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11942948.png)


![1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11942971.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B11942984.png)
![4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11942995.png)




